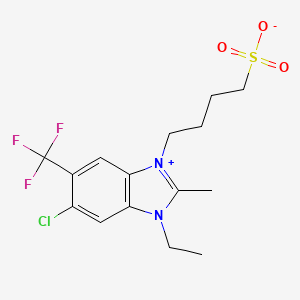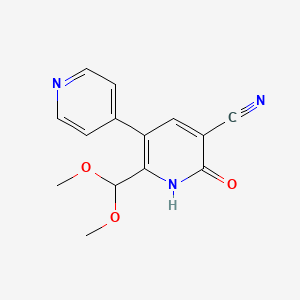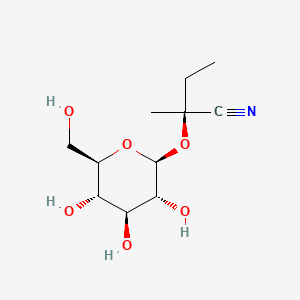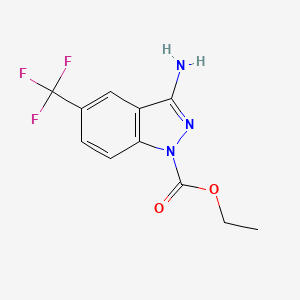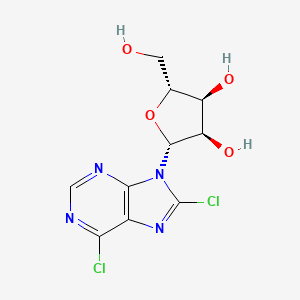
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This particular compound features a purine base with chlorine substitutions and a modified sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves the following steps:
Purine Base Modification: The purine base is chlorinated at the 6 and 8 positions using reagents such as phosphorus oxychloride (POCl3) and chlorine gas.
Glycosylation: The chlorinated purine base is then glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves deprotecting the sugar moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly at the chlorinated positions, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Dechlorinated analogs
Substitution: Amino or thiol-substituted nucleosides
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis. This compound can be incorporated into nucleic acids, allowing researchers to investigate the effects of specific modifications on genetic material.
Medicine
Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. This compound may exhibit activity against certain viruses or cancer cells by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or mutations. This compound likely targets viral or cancerous cells by mimicking natural nucleosides, thereby disrupting nucleic acid synthesis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.
Uniqueness
The unique chlorine substitutions at the 6 and 8 positions of the purine base in “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer distinct chemical and biological properties, potentially enhancing its efficacy or specificity compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H10Cl2N4O4 |
|---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 |
InChI Key |
UTTXMOBAWWEDSF-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


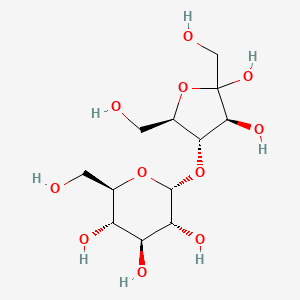
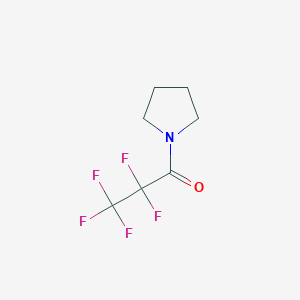
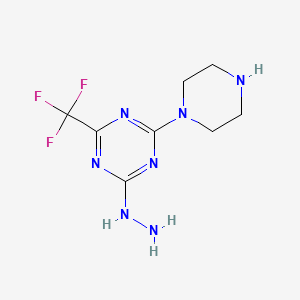
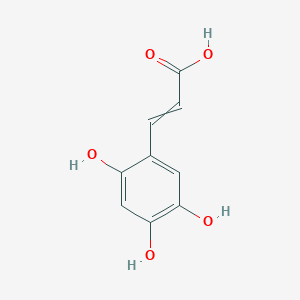

![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
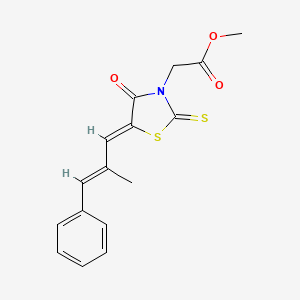
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
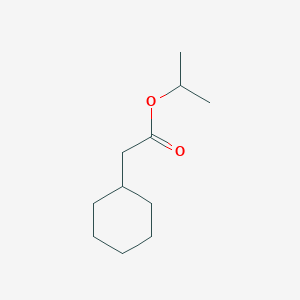
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
